molecular formula C11H9ClN2OS B12478734 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12478734
M. Wt: 252.72 g/mol
InChI Key: UFUWMCHZOGHOLN-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9ClN2OS. It features a benzamide core substituted with a 2-chloro group and a 5-methyl-1,3-thiazol-2-yl moiety. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites or interacting with cellular receptors. This leads to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Chloro-N-(5-ethyl-1,3-thiazol-2-yl)benzamide
  • 2-Chloro-N-(5-methyl-1,3-oxazol-2-yl)benzamide
  • 2-Chloro-N-(5-methyl-1,3-imidazol-2-yl)benzamide

Comparison: While these compounds share a similar core structure, the presence of different substituents on the thiazole ring or the replacement of the thiazole ring with other heterocycles can significantly alter their biological activity and chemical reactivity. 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct antimicrobial and anticancer properties .

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

2-chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9ClN2OS/c1-7-6-13-11(16-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)

InChI Key

UFUWMCHZOGHOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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